3-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid
Description
Molecular Architecture and IUPAC Nomenclature
The compound 3-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid features a pyrazole core substituted at positions 3 and 4. The pyrazole ring (C₃H₃N₂) is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. At position 4, a carboxylic acid group (-COOH) is attached, while position 3 bears a tetrahydro-2H-pyran-4-yloxy substituent (-O-C₅H₉O).
IUPAC Name :
The systematic name derives from prioritizing functional groups and substituents according to IUPAC rules. The parent structure is 1H-pyrazole-4-carboxylic acid. The substituent at position 3 is an oxy group linked to a tetrahydropyran ring at its 4-position, yielding 3-[(oxan-4-yl)oxy]-1H-pyrazole-4-carboxylic acid. This aligns with nomenclature conventions for heterocyclic compounds.
Molecular Formula : C₉H₁₂N₂O₄
Molecular Weight : 212.20 g/mol.
Conformational Analysis of Tetrahydro-2H-Pyran-4-yl Substituent
The tetrahydro-2H-pyran (THP) ring adopts a chair conformation in its lowest-energy state, as confirmed by X-ray crystallography and computational studies. The 4-position substituent (oxy group) occupies an equatorial orientation to minimize 1,3-diaxial steric repulsion (Figure 1).
| Conformational Feature | Observation |
|---|---|
| THP Ring Geometry | Chair conformation |
| Substituent Orientation | Equatorial |
| Torsional Strain | Minimal (ΔG = 0.4 kcal/mol for axial-to-equatorial interconversion) |
The equatorial positioning stabilizes the molecule through reduced steric clashes and favorable orbital interactions, such as the anomeric effect , which enhances axial electron density at the pyran oxygen.
Tautomeric Behavior in Pyrazole Carboxylic Acid Systems
Pyrazole carboxylic acids exhibit tautomerism involving proton shifts between nitrogen and oxygen atoms. For this compound, two tautomers are possible (Figure 2):
- 1H-Pyrazole-4-carboxylic acid : Proton resides on N1.
- 2H-Pyrazole-4-carboxylic acid : Proton resides on N2.
Dominant Tautomer :
The 1H-tautomer predominates due to:
- Stabilization via intramolecular hydrogen bonding between the carboxylic acid (-COOH) and pyrazole N2.
- Reduced steric hindrance compared to the 2H-form.
Key Data :
| Tautomer | ²J(C4,H3) (Hz) | δ(COOH) (ppm) |
|---|---|---|
| 1H | 9–11 | 12.3–12.7 |
| 2H | 4–5 | 11.8–12.1 |
The geminal coupling constant ²J(C4,H3) serves as a diagnostic tool, with values >9 Hz confirming the 1H-tautomer.
Intermolecular Hydrogen Bonding Patterns
In the solid state, the compound forms extended networks via hydrogen bonds and van der Waals interactions :
- Carboxylic Acid Dimers : Two molecules link through O-H···O bonds between -COOH groups (bond length: 2.65–2.70 Å).
- Pyran-Pyrazole Interactions : The THP oxygen acts as a hydrogen bond acceptor for pyrazole C-H groups (C-H···O; 2.80–3.10 Å).
- Stacking Interactions : Parallel-displaced π-stacking between pyrazole rings (3.40–3.60 Å).
Hydrogen Bond Summary :
| Donor | Acceptor | Distance (Å) |
|---|---|---|
| Carboxylic -OH | Carboxylic O | 2.65–2.70 |
| Pyrazole C-H | THP O | 2.80–3.10 |
These interactions stabilize crystal packing and influence solubility in polar solvents.
Properties
IUPAC Name |
5-(oxan-4-yloxy)-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c12-9(13)7-5-10-11-8(7)15-6-1-3-14-4-2-6/h5-6H,1-4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMJEOBJNYGDLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one
- Starting from tetrahydro-2H-pyran-4-carboxylic acid, the acid is converted into the acid chloride using oxalyl chloride and catalytic DMF in dichloromethane at 0 °C, then warmed to room temperature and stirred for 2 hours.
- The acid chloride intermediate is then treated with diazomethane in ether at -10 °C to room temperature for approximately 16-19 hours.
- Subsequent bromination with aqueous hydrobromic acid (48%) at -10 °C to room temperature leads to the formation of 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one.
- The product is isolated as a yellow solid after workup involving sodium bicarbonate washes and drying over sodium sulfate.
Table 1: Synthesis of 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one
| Step | Reagents/Conditions | Temperature | Time | Outcome/Yield |
|---|---|---|---|---|
| Acid chloride formation | Oxalyl chloride, DMF catalyst, CH2Cl2 | 0 °C to RT | 2 hours | Acid chloride intermediate |
| Diazomethane reaction | CH2N2 in ether | -10 °C to RT | 16-19 hours | Diazoketone intermediate |
| Bromination | 48% aq HBr | -10 °C to RT | 1 hour | 2-bromo ketone product |
| Workup | NaHCO3 washes, drying over Na2SO4 | - | - | Yellow solid isolated |
Etherification and Coupling to Form the Target Compound
The key step to obtain the ether linkage between the tetrahydropyran ring and the pyrazole carboxylic acid involves nucleophilic substitution or condensation reactions under basic conditions.
Base-Catalyzed Di-Ketone Condensation (Di Keman Condensation)
- A method described in patent CN104496858A involves the use of highly basic conditions (sodium ethylate or sodium hydride) at low temperatures (-10 to 0 °C) to carry out a Di Keman condensation reaction.
- This reaction is performed in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
- The process involves reacting hydroxypropionate with ethyl propenoate to form 4-oxo tetrahydro-2H-pyran-3-carboxylic acid ethyl ester intermediates, which are then converted under basic conditions to the desired tetrahydropyran derivatives.
- This "one-pot" method avoids extraction and purification steps, reduces by-product formation, and enhances yield and purity.
Coupling with Pyrazole Derivatives
- The tetrahydropyran intermediate bearing a suitable leaving group (e.g., bromoketone) can be reacted with a pyrazole-4-carboxylic acid derivative or its activated form.
- Activation of the carboxylic acid group of the pyrazole (e.g., using carbodiimide coupling agents such as 1-ethyl-(3-(3-dimethylamino)propyl)carbodiimide hydrochloride and benzotriazol-1-ol) in DMF at 10-35 °C facilitates the formation of the ether bond with the tetrahydropyran moiety.
- Triethylamine is commonly used as a base to neutralize the reaction medium.
Solvent and Crystallization Considerations
- Solvents such as THF, DMF, and ethyl acetate are frequently employed in the synthesis and purification stages.
- Crystallization of intermediates and final products can be achieved using ethyl acetate, sometimes mixed with alcohols (methanol, ethanol), ethers (diethyl ether, tetrahydrofuran), or hydrocarbons (hexane, heptane) to obtain polymorphically pure forms.
- Proper solvent choice affects the purity and yield of the final compound.
Summary of Preparation Methodology
| Preparation Stage | Key Reagents/Conditions | Temperature Range | Notes/Advantages |
|---|---|---|---|
| Synthesis of tetrahydropyran intermediate | Oxalyl chloride, DMF, diazomethane, HBr | -10 °C to RT | High purity bromoketone intermediate |
| Base-catalyzed condensation | Sodium ethylate or sodium hydride, THF/DMF | -10 to 0 °C | One-pot operation, high yield, fewer by-products |
| Coupling with pyrazole acid | Carbodiimide coupling agents, HOBt, triethylamine, DMF | 10-35 °C | Efficient ether bond formation |
| Crystallization and purification | Ethyl acetate with co-solvents | Ambient | Polymorphic control, improved purity |
Research Findings and Practical Notes
- The use of highly basic conditions at cryogenic temperatures in the Di Keman condensation step is critical to avoid side reactions and improve yield.
- Avoiding intermediate extraction and purification steps simplifies the process and reduces solvent use.
- Carbodiimide-mediated coupling is a reliable method for forming the ether linkage between the tetrahydropyran and pyrazole moieties.
- The choice of solvents and crystallization conditions significantly impacts the final compound's polymorphic form and purity.
- Analytical monitoring (TLC, NMR) is essential at each step to confirm reaction completion and product identity.
Chemical Reactions Analysis
Amide Formation via Carboxylic Acid Activation
The carboxylic acid group undergoes nucleophilic acyl substitution to form amides, a key reaction for pharmacological applications.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| Thionyl chloride (SOCl₂), then R-NH₂ | 3-((THP-4-yl)oxy)-1H-pyrazole-4-carboxamide | 70-85% | |
| EDCI/HOBt, DMF, R-NH₂ | N-substituted amides | 65-80% |
Mechanism : The acid is first converted to an acyl chloride using SOCl₂, followed by reaction with amines. Alternatively, coupling agents like EDCI facilitate direct amidation. This method is widely used to generate bioactive derivatives, as demonstrated in antifungal agent synthesis .
1,3-Dipolar Cycloaddition Reactions
The pyrazole ring participates in cycloadditions to form fused heterocycles.
Key Insight : The electron-deficient pyrazole ring reacts with dipolarophiles like diazo compounds or alkynes under transition metal catalysis, forming six-membered rings with potential pharmaceutical relevance .
Electrophilic Aromatic Substitution
The pyrazole ring undergoes nitration and halogenation at specific positions.
| Reagents/Conditions | Products | Position | References |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | 5-Nitro-3-((THP-4-yl)oxy)-1H-pyrazole-4-carboxylic acid | C5 | |
| Cl₂, FeCl₃, CHCl₃ | 5-Chloro derivative | C5 |
Directing Effects : The electron-withdrawing carboxylic acid group directs electrophiles to the C5 position of the pyrazole ring, enabling selective functionalization .
Cleavage of Tetrahydropyranyl Ether Group
The tetrahydropyranyl (THP) protecting group is removed under acidic conditions.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| 30% HCl, MeOH, 10°C | 3-Hydroxy-1H-pyrazole-4-carboxylic acid | >90% | |
| p-TsOH, THF, reflux | Deprotected pyrazole derivative | 85% |
Applications : THP removal is critical for accessing hydroxylated intermediates in drug synthesis. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water .
Oxidation and Reduction Reactions
The carboxylic acid and ether functionalities participate in redox reactions.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Reduction | LiAlH₄, THF, 0°C | 4-(Hydroxymethyl)-3-((THP-4-yl)oxy)-1H-pyrazole | |
| Oxidation | KMnO₄, H₂O, Δ | Pyrazole-4-carboxylic acid (decarboxylation) |
Notes : Reduction of the carboxylic acid to an alcohol is achieved with strong hydride donors, while oxidation may lead to decarboxylation under harsh conditions .
Structural Insights and Reactivity Trends
-
Steric Effects : The bulky THP group hinders reactions at the pyrazole C3 position, favoring C5 substitutions .
-
Acid Stability : The THP ether is stable under mild acidic conditions but cleaves rapidly in concentrated HCl .
-
Pharmacological Relevance : Amide derivatives exhibit enhanced bioavailability compared to the parent acid, as seen in SDH enzyme inhibition studies .
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Properties
The pyrazole ring structure is prevalent in many bioactive compounds, making derivatives like 3-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid valuable in drug development. Research indicates that pyrazole derivatives exhibit a range of pharmacological activities, including:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit various microbial strains, making them candidates for developing new antibiotics .
- Anti-inflammatory Effects : Compounds with the pyrazole structure have demonstrated anti-inflammatory properties, potentially useful in treating conditions like arthritis .
- Anticancer Activity : Certain pyrazole derivatives have been synthesized and tested for their ability to inhibit tumor growth, showcasing promising anticancer effects .
Agricultural Applications
Pesticide Development
The unique structure of this compound makes it a candidate for developing novel pesticides. Research has indicated that compounds with similar structures can exhibit herbicidal and insecticidal properties.
Case Study: Herbicide Efficacy
A study evaluated the herbicidal activity of various pyrazole derivatives, including those structurally related to this compound. The results showed significant inhibition of weed growth at specific concentrations, suggesting potential use in agricultural formulations .
Material Science Applications
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its ability to form hydrogen bonds can improve the mechanical strength and thermal stability of polymers.
Case Study: Polymer Blends
In a study involving polymer blends, the addition of pyrazole derivatives was found to enhance the thermal stability and mechanical properties of the resulting materials. This suggests potential applications in creating advanced materials for industrial use .
Table 1: Biological Activities of Pyrazole Derivatives
| Activity Type | Compound Example | Reference |
|---|---|---|
| Antimicrobial | 3-(Tetrahydro-2H-pyran-4-yloxy)-1H-pyrazole | |
| Anti-inflammatory | Various pyrazole derivatives | |
| Anticancer | 5-(furan-2-yloxy)-3-(p-tolyl)-pyrazole |
Table 2: Agricultural Efficacy of Pyrazole Derivatives
| Application Type | Compound Example | Efficacy |
|---|---|---|
| Herbicide | 3-(Tetrahydro-2H-pyran-4-yloxy)-1H-pyrazole | Significant growth inhibition |
| Insecticide | Related pyrazole compounds | Effective against pests |
Mechanism of Action
The mechanism of action of 3-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The tetrahydropyran-4-yloxy group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Comparison with Similar Compounds
Pyrazole-4-carboxylic Acid Derivatives with Tetrahydro-2H-Pyran Substituents
Compounds sharing the pyrazole-4-carboxylic acid scaffold but differing in substituents on the THP ring or pyrazole core include:
Key Observations :
- The position of the THP group (e.g., at pyrazole position 1 vs. For instance, the carboxylic acid in the target compound increases hydrophilicity compared to the aldehyde in CAS 1627924-19-9 .
- Methyl substitutions (as in CymitQuimica’s 1342464-27-0) introduce steric effects that may reduce enzymatic degradation, a critical factor in drug design .
Pyrazole-4-carboxylic Acids with Aryl/Alkyl Substituents
Compounds with non-THP substituents provide insights into how alternative groups influence properties:
Key Observations :
Functional Group Variations in Pyrazole Derivatives
Modifications beyond substituent identity further highlight structural versatility:
Key Observations :
- Carbamoyl groups (e.g., AS 2444697) improve target affinity but may complicate synthesis due to reactivity .
Biological Activity
3-((Tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal and agricultural chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, along with its mechanisms of action and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C9H12N2O4, with a molecular weight of approximately 212.2 g/mol. The compound features a pyrazole ring linked to a tetrahydropyran moiety through an ether bond, along with a carboxylic acid functional group. These structural characteristics contribute to its solubility and bioavailability, enhancing its potential therapeutic applications .
Anti-inflammatory Activity
Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial mediators in inflammatory pathways. This activity is attributed to the compound's interaction with specific enzymes involved in the inflammatory response .
Antimicrobial Activity
The compound has shown promising antimicrobial effects against various bacterial strains. Studies report that it possesses significant inhibitory activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 31.25 µg/mL to 125 µg/mL depending on the strain tested . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
In addition to its anti-inflammatory and antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and inhibition of the Bcl-2 protein family, which are critical regulators of cell survival . The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values comparable to established chemotherapeutic agents.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The pyrazole moiety can act as a competitive inhibitor for enzymes involved in inflammatory processes.
- Receptor Modulation : Binding studies have indicated that the compound interacts with receptors associated with pain and inflammation, potentially modulating their activity.
- Cell Signaling Pathways : It may influence signaling pathways related to apoptosis and cell proliferation, particularly in cancer cells .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(Methoxy)-1H-pyrazole-4-carboxylic acid | Methoxy group instead of tetrahydropyran | Moderate anti-inflammatory effects |
| 3-(Ethoxy)-1H-pyrazole-4-carboxylic acid | Ethoxy group | Limited antimicrobial activity |
| 3-(Propoxy)-1H-pyrazole-4-carboxylic acid | Propoxy group | Weak anticancer properties |
The tetrahydropyran moiety in this compound enhances its solubility and stability, making it a more effective candidate for therapeutic applications compared to other derivatives .
Q & A
Basic Research Questions
Q. What are the key structural features of 3-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid, and how are they experimentally validated?
- The compound combines a pyrazole ring substituted with a carboxylic acid group at position 4 and a tetrahydropyran-4-yloxy group at position 2. Structural validation typically employs X-ray crystallography to confirm bond angles and intermolecular hydrogen bonding (as seen in analogous pyrazole-carboxylic acid derivatives) . Spectroscopic techniques (NMR, IR) are used to verify functional groups, with theoretical calculations (DFT) providing complementary insights into electronic properties .
Q. What synthetic routes are commonly used to prepare pyrazole-4-carboxylic acid derivatives, and what are critical reaction conditions?
- A two-step approach is often employed:
Cyclocondensation : Reacting β-keto esters (e.g., ethyl acetoacetate) with hydrazines or substituted hydrazines to form pyrazole esters. For example, phenylhydrazine yields 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate .
Hydrolysis : Basic hydrolysis (e.g., NaOH/EtOH) converts esters to carboxylic acids. Reaction temperature (60–80°C) and solvent polarity are critical to avoid decarboxylation .
Q. Which characterization techniques are essential for confirming the purity and identity of this compound?
- Chromatography : HPLC or TLC to assess purity.
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments and carbonyl carbons (δ ~160–170 ppm for COOH) .
- IR : Confirms carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Quantum chemical calculations (e.g., density functional theory) predict reaction pathways, transition states, and energetics for cyclocondensation and hydrolysis steps . Machine learning models trained on reaction databases (e.g., USPTO) can propose optimal catalysts, solvents, and temperatures. Experimental validation via design of experiments (DoE) minimizes trial-and-error approaches .
Q. How should researchers address contradictions in reported biological activity data for pyrazole-carboxylic acid derivatives?
- Discrepancies may arise from differences in assay conditions (e.g., cell lines, pH) or impurity profiles. Strategies include:
- Structural-activity studies : Synthesize analogs to isolate substituent effects (e.g., varying the tetrahydropyran group) .
- Standardized protocols : Replicate assays under controlled conditions (e.g., OECD guidelines) .
- Meta-analysis : Cross-reference data from peer-reviewed journals and avoid non-validated sources (e.g., commercial databases) .
Q. What mechanistic insights guide the design of pyrazole-carboxylic acid derivatives for enzyme inhibition?
- Molecular docking : Predict binding modes to target enzymes (e.g., cyclooxygenase-2 or kinases) by analyzing hydrogen bonds between the carboxylic acid group and active-site residues .
- In vitro assays : Measure IC₅₀ values under varying pH to assess protonation states affecting binding .
Q. What precautions are critical when handling reactive intermediates during synthesis?
- Safety protocols : Use fume hoods, nitrile gloves, and eye protection to avoid exposure to corrosive reagents (e.g., acyl chlorides) .
- Stability testing : Monitor intermediates (e.g., pyrazole esters) for decomposition via TGA or DSC, especially under light or heat .
Q. How can thermodynamic properties (e.g., solubility, melting point) be experimentally determined for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
